molecular formula C19H21N5O3 B2547888 1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione CAS No. 2415511-70-3

1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione

Cat. No. B2547888
CAS RN: 2415511-70-3
M. Wt: 367.409
InChI Key: ORYPATLKLIXTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. CPI-455 has emerged as a promising therapeutic agent for these diseases due to its potent inhibitory activity and favorable pharmacokinetic properties.

Mechanism of Action

1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione targets the bromodomain and extra-terminal (BET) family of proteins, specifically the bromodomain-containing protein 4 (BRD4). BET proteins play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones, thereby promoting the recruitment of transcriptional activators and RNA polymerase II to gene promoters. BRD4 is overexpressed in various types of cancer and is involved in the transcriptional regulation of oncogenes. 1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione inhibits the binding of BRD4 to acetylated histones, thereby preventing the recruitment of transcriptional activators and RNA polymerase II to oncogene promoters.
Biochemical and Physiological Effects:
1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione has been shown to have several biochemical and physiological effects in preclinical models. In cancer, 1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione inhibits cell proliferation, induces apoptosis, and reduces tumor growth in vivo. 1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione also inhibits the expression of oncogenes, including MYC and BCL2, and promotes the expression of tumor suppressor genes, including p21 and p27. In inflammation, 1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione reduces the expression of pro-inflammatory cytokines and chemokines, including TNF-alpha and IL-6, and inhibits the activation of NF-kappaB, a key transcription factor involved in inflammation. In cardiovascular diseases, 1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione reduces cardiac fibrosis and improves cardiac function by inhibiting the expression of fibrotic genes, including collagen I and III, and promoting the expression of anti-fibrotic genes, including matrix metalloproteinase 9 (MMP9).

Advantages and Limitations for Lab Experiments

1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione has several advantages and limitations for lab experiments. One advantage of 1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione is its potent inhibitory activity against BRD4, which makes it an ideal tool for studying the role of BET proteins in various diseases. 1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione also has favorable pharmacokinetic properties, including good oral bioavailability and long half-life, which make it suitable for in vivo studies. However, one limitation of 1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione is its relatively low selectivity for BRD4 compared to other BET proteins, such as BRD2 and BRD3, which may limit its specificity in certain experimental settings. Another limitation of 1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione is its limited solubility in aqueous solutions, which may require the use of organic solvents for in vitro studies.

Future Directions

There are several future directions for the development and application of 1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione. One direction is the optimization of the chemical structure of 1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione to improve its selectivity and potency against BRD4. Another direction is the development of 1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione derivatives with improved pharmacokinetic properties, such as increased solubility and reduced toxicity. 1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione may also be used in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Finally, the role of BET proteins in various diseases, including cancer, inflammation, and cardiovascular diseases, is still not fully understood, and further studies are needed to elucidate their mechanisms of action and identify new therapeutic targets.

Synthesis Methods

The synthesis of 1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione involves several steps, starting with the reaction of cyclopentadiene with maleic anhydride to form the cyclopentadiene-maleic anhydride adduct. This adduct is then reacted with hydrazine to form the corresponding pyrazine derivative. The pyrazine derivative is further reacted with 2-methoxyphenylboronic acid and sodium carbonate to form the 2-methoxyphenylpyrazine derivative. Finally, the 1-(2-methoxyphenyl)triazole derivative is coupled with the pyrazine derivative using a palladium-catalyzed reaction to yield 1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione.

Scientific Research Applications

1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, 1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione has shown potent anti-tumor activity in various types of cancer, including leukemia, lymphoma, and solid tumors. 1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione exerts its anti-tumor effects by inhibiting the expression of oncogenes and promoting the expression of tumor suppressor genes. In inflammation, 1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage. In cardiovascular diseases, 1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione has been shown to reduce cardiac fibrosis and improve cardiac function in preclinical models of heart failure.

properties

IUPAC Name

1-cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-27-17-9-5-4-8-16(17)24-13-14(20-21-24)12-22-10-11-23(19(26)18(22)25)15-6-2-3-7-15/h4-5,8-11,13,15H,2-3,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYPATLKLIXTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(N=N2)CN3C=CN(C(=O)C3=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione

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